molecular formula C19H17N3O4S2 B2792103 N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1170440-27-3

N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Número de catálogo B2792103
Número CAS: 1170440-27-3
Peso molecular: 415.48
Clave InChI: DUGFKOIQOIQAHI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, also known as AMT-130, is a small molecule drug that is currently being developed for the treatment of Huntington's disease. Huntington's disease is a genetic disorder that affects the brain, causing the progressive deterioration of cognitive and motor functions. AMT-130 is a promising drug candidate that has shown potential in preclinical studies to slow down the progression of the disease.

Mecanismo De Acción

N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a small molecule drug that works by targeting the RNA molecule that codes for the mutant huntingtin protein. This compound binds to the RNA molecule and triggers its degradation, resulting in a reduction in the levels of mutant huntingtin protein. This reduction in protein levels is thought to slow down the progression of Huntington's disease.
Biochemical and Physiological Effects
This compound has been shown to effectively reduce the levels of mutant huntingtin protein in the brains of mice. This reduction in protein levels is associated with an improvement in motor function and a reduction in brain atrophy. This compound has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is its ability to effectively reduce the levels of mutant huntingtin protein in the brain. This reduction in protein levels is associated with an improvement in motor function and a reduction in brain atrophy, making this compound a promising drug candidate for the treatment of Huntington's disease. However, one of the limitations of this compound is its specificity for the mutant huntingtin protein. This compound may not be effective in patients with other forms of Huntington's disease or other neurodegenerative disorders.

Direcciones Futuras

There are several future directions for the development of N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide. One direction is the optimization of the dosing regimen to maximize the therapeutic effect while minimizing the risk of adverse effects. Another direction is the evaluation of the long-term safety and efficacy of this compound in humans. Additionally, the development of biomarkers to monitor the progression of Huntington's disease and the response to treatment with this compound could help to accelerate the clinical development of the drug. Finally, the development of combination therapies that target multiple pathways involved in the pathogenesis of Huntington's disease could potentially enhance the therapeutic effect of this compound.

Métodos De Síntesis

The synthesis of N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide involves a multi-step process that includes the reaction of 2-aminobenzothiazole with 4-bromoanisole and 3-acetylphenylboronic acid in the presence of a palladium catalyst to form the intermediate compound. The intermediate compound is then reacted with methylsulfonyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to yield high-purity product with good yields.

Aplicaciones Científicas De Investigación

N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide has been extensively studied in preclinical models of Huntington's disease. In a study published in the Journal of Medicinal Chemistry, this compound was shown to effectively reduce the levels of mutant huntingtin protein, the protein responsible for causing Huntington's disease, in the brains of mice. This reduction in protein levels was associated with an improvement in motor function and a reduction in brain atrophy. These promising results have led to the initiation of a phase 1/2 clinical trial to evaluate the safety and efficacy of this compound in humans.

Propiedades

IUPAC Name

N-(3-acetylphenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-12(23)13-4-3-5-15(10-13)20-18(24)17-11-27-19(22-17)21-14-6-8-16(9-7-14)28(2,25)26/h3-11H,1-2H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGFKOIQOIQAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.